

Tributyl Phosphate in Liquid-Liquid Solvent Extraction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Tributyl phosphate	
Cat. No.:	B1683023	Get Quote

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Executive Summary

Tributyl phosphate (TBP), an organophosphorus compound, is a cornerstone of industrial liquid-liquid extraction processes, particularly in hydrometallurgy and nuclear fuel reprocessing. Its efficacy stems from its role as a neutral, solvating extractant, capable of forming stable, hydrophobic complexes with specific metal ions, thereby facilitating their selective transfer from an aqueous phase to an immiscible organic phase. This guide provides a comprehensive overview of the fundamental mechanisms governing TBP-mediated solvent extraction, details its critical application in the PUREX process for uranium and plutonium recovery, summarizes key performance data, and outlines standard experimental protocols for laboratory-scale investigations.

Core Mechanism of TBP-Mediated Extraction

The extraction capability of **Tributyl phosphate** resides in the Lewis basicity of the phosphoryl oxygen atom within its structure ((CH₃CH₂CH₂CH₂O)₃P=O). This oxygen atom possesses a partial negative charge and readily donates a pair of electrons to coordinate with electron-deficient metal cations. TBP operates via a solvation mechanism, a process distinct from ion-exchange or chelation.

The core principles are:



- Formation of a Neutral Species: In the aqueous phase, typically a strong nitric acid solution, the target metal ion (Mⁿ⁺) complexes with anions (A[−], e.g., NO₃[−]) to form a charge-neutral salt (MA_n).
- Solvation by TBP: TBP molecules in the organic phase coordinate with the neutral metal salt. The polar phosphoryl group interacts with the metal center, while the nonpolar butyl groups ensure the resulting complex is highly soluble in the organic diluent (e.g., kerosene, n-dodecane) and insoluble in the aqueous phase.[1]
- Phase Transfer: The solvated metal complex, being hydrophobic, partitions into the organic phase, thus achieving extraction.

The general extraction equilibrium can be represented as:

$$M^{n+}(aq) + nA^{-}(aq) + xTBP(org) \rightleftharpoons --INVALID-LINK--$$

Where 'x' is the number of TBP molecules (the solvation number) involved in the complex. For many actinides and lanthanides, 'x' is typically 2.[2][3]

Caption: General mechanism of TBP solvation extraction.

Key Application: The PUREX Process

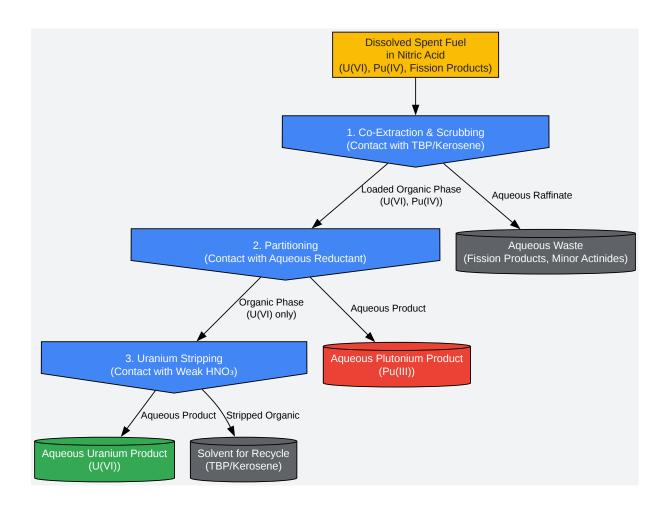
The Plutonium Uranium Reduction Extraction (PUREX) process is the primary method for reprocessing spent nuclear fuel and represents the most significant industrial application of TBP.[2][4] The process, which uses a solution of ~30% TBP in a hydrocarbon diluent, selectively recovers uranium and plutonium from fission products and minor actinides.

Key Steps:

- Co-extraction: Spent fuel is dissolved in nitric acid. Uranium, present as U(VI) (in the form of the uranyl ion, UO₂²⁺), and plutonium, adjusted to the Pu(IV) oxidation state, are co-extracted into the TBP/kerosene phase.[2] The extracted complexes are primarily UO₂(NO₃)₂·2TBP and Pu(NO₃)₄·2TBP.[5]
- Scrubbing: The loaded organic phase is "scrubbed" with fresh nitric acid to remove any coextracted fission products.



- Partitioning (Plutonium Stripping): Plutonium is selectively stripped from the organic phase
 by contacting it with an aqueous solution containing a reducing agent (e.g., ferrous sulfamate
 or hydroxylamine nitrate). This reduces Pu(IV) to Pu(III), an oxidation state that is
 inextractable by TBP and thus partitions back into the aqueous phase.[2]
- Uranium Stripping: Uranium is subsequently stripped from the organic phase using a weak nitric acid solution, which shifts the extraction equilibrium back toward the aqueous phase.[5]





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Caption: Simplified workflow of the PUREX process.

Quantitative Data on Extraction Performance

The efficiency of extraction is influenced by several parameters, most notably the concentrations of TBP and nitric acid.

Effect of TBP Concentration

Increasing the concentration of TBP in the organic diluent generally leads to a higher distribution ratio (D) for the target species, as predicted by the law of mass action. More available TBP molecules shift the equilibrium towards the formation of the extracted complex.

Table 1: Effect of TBP Concentration on the Distribution Ratio (D) of Nitric and Acetic Acid

TBP Concentration in Kerosene (%)	Distribution Ratio (D) of Nitric Acid	Distribution Ratio (D) of Acetic Acid
5	0.02	~0.10
10	~0.05	~0.18
20	~0.15	~0.35
30	~0.25	~0.48
50	~0.40	~0.60

Data synthesized from a study with an aqueous phase of 1 mol/L HNO3 and 0.1 mol/L HAc.[6]

Effect of Nitric Acid Concentration

The concentration of nitric acid in the aqueous phase has a complex but crucial role. Initially, increasing HNO₃ concentration enhances metal extraction by promoting the formation of neutral metal nitrate species (a salting-out effect).[3] However, at very high concentrations, nitric acid itself is extracted by TBP (forming TBP·HNO₃), competing with the metal ions for available TBP molecules and potentially reducing the metal distribution ratio.[7]



Table 2: Effect of HNO₃ Molarity on Extraction Efficiency (%E) of Rare Earth Elements (REEs) with 5% TBP

Element	%E at 3 M HNO₃	%E at 4 M HNO₃
Υ	~55%	~55%
Pr	~55%	~55%
La	~55%	~55%
Gd	~55%	~55%
Nd	~55%	~55%
Sm	29.11%	52.32%

Data from a study on REE extraction, highlighting a significant change for Samarium (Sm).[8]

Experimental ProtocolsProtocol for Batch Liquid-Liquid Extraction

This protocol describes a standard laboratory procedure to determine the distribution ratio of a metal ion.

- Preparation of Aqueous Phase: Prepare a stock solution of the metal nitrate (e.g., uranyl nitrate) in a specific concentration of nitric acid (e.g., 3 M HNO₃).[9]
- Preparation of Organic Phase: Prepare a solution of TBP in a suitable diluent (e.g., 30% v/v TBP in n-dodecane).
- Extraction: In a separatory funnel, combine equal volumes (e.g., 20 mL) of the prepared aqueous and organic phases.[9]
- Equilibration: Stopper the funnel and shake vigorously for 5-10 minutes to ensure thorough mixing and allow the system to reach chemical equilibrium.[9]
- Phase Separation: Allow the funnel to stand undisturbed until the two immiscible phases have clearly separated.

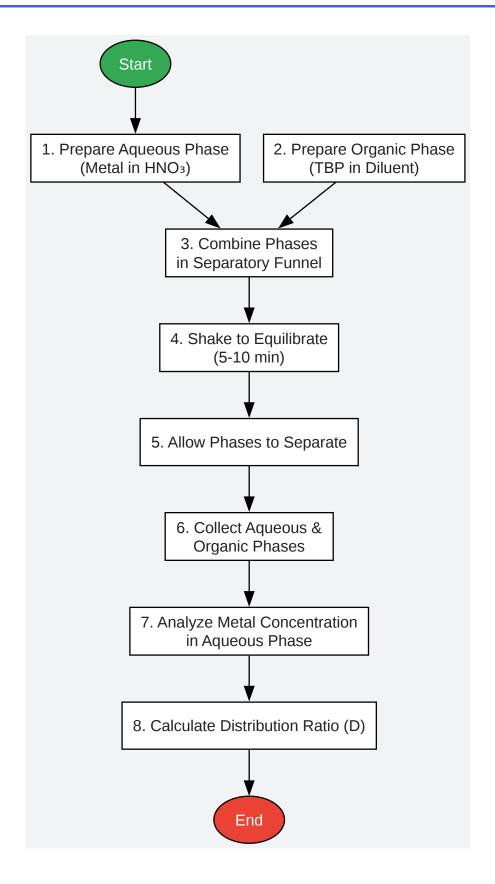






- Sampling: Carefully drain the lower (aqueous) phase into one container and the upper (organic) phase into another.
- Analysis: Determine the concentration of the metal in both the initial aqueous feed and the
 equilibrated aqueous phase using an appropriate analytical technique (e.g., ICP-MS, UV-Vis
 spectrophotometry).
- Calculation:
 - The concentration in the organic phase is calculated by mass balance: [M]org =
 [M]initial_aq [M]final_aq.
 - The distribution ratio (D) is calculated as: D = [M]org / [M]final_aq.





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Caption: Workflow for a batch solvent extraction experiment.

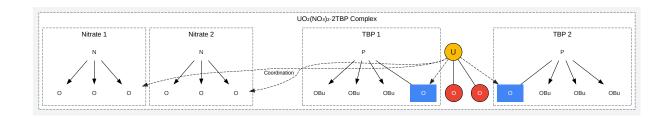


Protocol for FTIR Analysis of TBP-Metal Complexation

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for confirming the coordination of TBP to a metal. The key diagnostic peak is the P=O stretching vibration.

- Sample Preparation: Perform a liquid-liquid extraction as described in Protocol 5.1 to obtain a metal-loaded organic phase.
- Reference Spectra: Obtain the FTIR spectra of:
 - Pure TBP.
 - The pure organic diluent (e.g., n-dodecane).
 - The "unloaded" organic phase (TBP in diluent).
- Sample Spectrum: Obtain the FTIR spectrum of the "loaded" organic phase containing the extracted TBP-metal complex.
- Analysis:
 - Identify the strong absorption band corresponding to the P=O stretch in the pure TBP spectrum, typically found around 1250-1280 cm⁻¹.[10][11]
 - In the spectrum of the loaded organic phase, observe this P=O band. Coordination of the
 phosphoryl oxygen to the metal cation weakens the P=O double bond, causing a
 characteristic shift of this band to a lower frequency (a redshift).[11] This shift is direct
 evidence of complex formation.





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Caption: Structure of the UO₂(NO₃)₂·2TBP coordination complex.

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- To cite this document: BenchChem. [Tributyl Phosphate in Liquid-Liquid Solvent Extraction: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1683023#mechanism-of-tributyl-phosphate-in-liquid-liquid-solvent-extraction]

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